molecular formula C18H15N5O2S B2890430 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide CAS No. 1185082-84-1

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2890430
CAS No.: 1185082-84-1
M. Wt: 365.41
InChI Key: YTEOSXGXXHRGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a class of compounds that have been synthesized and studied for their potential biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the reaction of 6a–f with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol 7a–d and with o -phenylenediamine derivatives 9a and b . This reaction yields the corresponding bis (1,2,4-triazolo thiadiazine) derivatives 8a–l and bis (quinoxaline) derivatives 10a–e .


Molecular Structure Analysis

The molecular structure of these compounds has been studied using molecular docking . This technique allows researchers to investigate the binding modes of the proposed compounds with the DNA active site .

Scientific Research Applications

  • Anticonvulsant Properties :

    • A study by Alswah et al. (2013) explored the synthesis of novel quinoxaline derivatives, including triazoloquinoxalines, for potential anticonvulsant properties. Their research found that certain synthesized compounds demonstrated significant anticonvulsant activities.
  • Human A3 Adenosine Receptor Antagonists :

    • Research by Catarzi et al. (2005) focused on designing 1,2,4-triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists. These compounds showed potency and selectivity, indicating their potential in therapeutic applications targeting the A3 adenosine receptor.
  • Synthesis and Biological Activities :

    • A study by Fathalla (2015) involved the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, exploring the chemical properties and potential biological activities of these compounds.
  • Anticancer Activity :

    • The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, potentially useful for anticancer therapy, was investigated by Reddy et al. (2015). Their research aimed to meet the structural requirements essential for anticancer activity.
  • Inotropic Activity in Cardiac Applications :

    • Zhang et al. (2008) Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity, which is relevant in cardiac applications.
  • Antimicrobial Agents :

    • Badran et al. (2003) Badran et al. (2003) synthesized fused triazolo and ditriazoloquinoxaline derivatives, assessing their antimicrobial and antifungal activities.
  • Cytotoxic Agents in Cancer Research :

    • The study by Zheng et al. (2015) involved the synthesis of fused 1,2,4-triazoles through oxidative intramolecular cyclization, exploring their potential as cytotoxic agents in cancer research.

Mechanism of Action

The mechanism of action of these compounds involves DNA intercalation . This means that the compounds can insert themselves between the base pairs of DNA, which can interfere with the normal functioning of the DNA .

Future Directions

The future directions for research on these compounds could involve further optimization of their synthesis, more detailed studies of their physical and chemical properties, and more extensive testing of their biological activities . The potential for these compounds to be developed into effective anticancer agents is particularly promising .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-25-13-8-6-12(7-9-13)20-16(24)10-26-18-17-22-19-11-23(17)15-5-3-2-4-14(15)21-18/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEOSXGXXHRGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.